REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=O)[CH2:12]Br)(=O)C.[CH:15]([NH2:17])=[S:16].C(N)=O>CC(C)=O>[S:16]1[CH:12]=[C:11]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[OH:4])[N:17]=[CH:15]1
|
Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)C(CBr)=O
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Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
C(=S)N
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitated HBr salt of 2-(thiazol-4-yl)phenol was recovered
|
Name
|
|
Type
|
|
Smiles
|
S1C=NC(=C1)C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |